molecular formula C12H12F4N2O2S B7633931 N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No. B7633931
M. Wt: 324.30 g/mol
InChI Key: ISXCMFPKXQZCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide, also known as CF3-CE-3FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. Inhibition of these enzymes can lead to the suppression of tumor growth and the prevention of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells. In addition, N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. In addition, its fluorescent properties make it an ideal probe for imaging applications. However, there are also some limitations to its use in lab experiments. The synthesis of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a multi-step process that requires specific reagents and conditions, which can be challenging to obtain. In addition, the compound is relatively unstable and can degrade over time.

Future Directions

There are several future directions for the study of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of the compound's structure to improve its therapeutic efficacy. Additionally, the use of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide as a fluorescent probe for imaging applications is an area of active research. Finally, the study of the compound's mechanism of action and its effects on various enzymes and cellular pathways is an ongoing area of research.

Synthesis Methods

The synthesis of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,2,2-trifluoroethanol with 2-cyanoethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 2-cyanoethyl-2,2,2-trifluoroethyl ether. In the second step, this ether is reacted with 3-fluoro-2-methylbenzenesulfonyl chloride in the presence of triethylamine, which leads to the formation of N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide.

Scientific Research Applications

N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has been shown to have antitumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease. In addition to its medicinal applications, N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O2S/c1-9-10(13)4-2-5-11(9)21(19,20)18(7-3-6-17)8-12(14,15)16/h2,4-5H,3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXCMFPKXQZCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N(CCC#N)CC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

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